molecular formula C26H30O6 B12317256 Walsuroid B

Walsuroid B

Cat. No.: B12317256
M. Wt: 438.5 g/mol
InChI Key: XXFWAJSCCSMNPP-UHFFFAOYSA-N
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Description

Walsuroid B is a natural product belonging to a class of compounds known as walsurins. It is extracted from the plant Walsura pinnata. This compound is characterized by its complex structure, which includes multiple hydroxyl groups and an epoxy ring. This compound is insoluble in water but can dissolve in organic solvents such as ethanol and dichloromethane .

Preparation Methods

Walsuroid B is primarily obtained through extraction and purification from Walsura pinnata. The process involves several steps, including fractionation, extraction, and crystallization. The plant material is first dried and ground, followed by extraction using solvents like ethanol. The extract is then subjected to various chromatographic techniques to isolate and purify this compound .

Chemical Reactions Analysis

Walsuroid B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohol derivatives .

Scientific Research Applications

Walsuroid B has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in organic synthesis. In biology and medicine, this compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities. It is also used in the development of new drugs and therapeutic agents. In industry, this compound is utilized in the synthesis of complex organic molecules and as a reference standard in analytical chemistry .

Mechanism of Action

The mechanism of action of Walsuroid B involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes and receptors, thereby modulating their activity. For instance, this compound has been shown to inhibit certain enzymes involved in inflammation and cancer progression. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may interact with signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Walsuroid B is unique among walsurins due to its specific structural features, such as the presence of an epoxy ring and multiple hydroxyl groups. Similar compounds include other walsurins like Walsuroid A and Walsuroid C, which share some structural similarities but differ in their functional groups and overall molecular architecture. These differences contribute to the distinct biological activities and chemical properties of each compound .

Properties

IUPAC Name

17-(furan-3-yl)-6,11,15-trihydroxy-4,4,8,10,14-pentamethyl-11,12,15,16-tetrahydro-9H-cyclopenta[a]phenanthrene-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O6/c1-23(2)17(28)6-8-24(3)20-16(27)11-15-14(13-7-9-32-12-13)10-18(29)25(15,4)26(20,5)22(31)19(30)21(23)24/h6-9,12,16,18,20,27,29-30H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFWAJSCCSMNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C=CC2(C1=C(C(=O)C3(C2C(CC4=C(CC(C43C)O)C5=COC=C5)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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